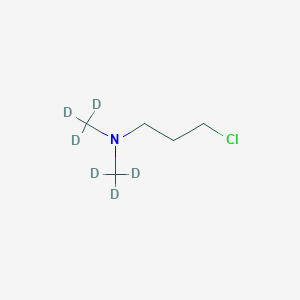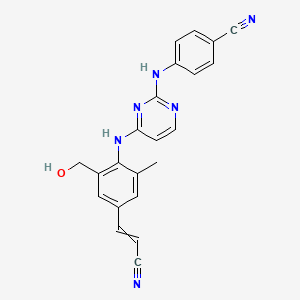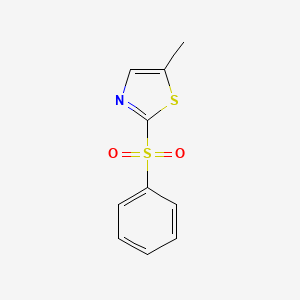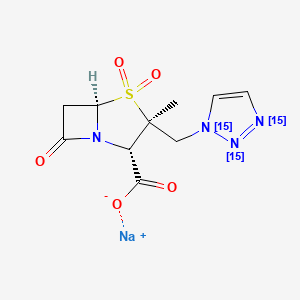
Tazobactam Sodium Salt-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazobactam Sodium Salt-15N3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of tazobactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by preventing their degradation by beta-lactamase enzymes . The molecular formula of this compound is C10H11N15N3NaO5S, and it has a molecular weight of 325.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tazobactam Sodium Salt-15N3 involves the synthesis of tazobactam followed by the introduction of the sodium salt and the stable isotope label. The synthesis of tazobactam typically starts with 6-aminopenicillanic acid (6-APA), which undergoes esterification and oxidation to form key intermediates. These intermediates are then condensed with 2-hydroxybenzothiazole, followed by chlorination, cyclization, oxidation, hydrolysis, and salification to produce tazobactam .
Industrial Production Methods
In industrial settings, the production of this compound involves dissolving tazobactam acid in cooling water at temperatures between 6-15°C. This solution is then mixed with a salt-forming agent under controlled temperature conditions, stirred until clear, and lyophilized to obtain this compound powder . This method ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Tazobactam Sodium Salt-15N3 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates during synthesis.
Reduction: Not commonly involved in its synthesis or reactions.
Common Reagents and Conditions
Oxidizing Agents: Used during the oxidation steps in synthesis.
Salt-forming Agents: Used to introduce the sodium salt.
Stable Isotope Labels: Introduced during the final stages of synthesis.
Major Products Formed
The major product formed from these reactions is this compound, which is used in various scientific research applications .
Scientific Research Applications
Tazobactam Sodium Salt-15N3 is widely used in scientific research due to its role as a beta-lactamase inhibitor. Its applications include:
Chemistry: Used as a reference standard for analytical methods.
Biology: Studied for its interactions with beta-lactamase enzymes.
Medicine: Combined with antibiotics like piperacillin and ceftolozane to treat bacterial infections.
Industry: Used in the development of new antibiotics and beta-lactamase inhibitors.
Mechanism of Action
Tazobactam Sodium Salt-15N3 works by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to these enzymes, it prevents the breakdown of antibiotics, thereby enhancing their efficacy . The molecular targets include penicillin-binding proteins (PBPs) and beta-lactamase enzymes, which are crucial for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used with ampicillin to inhibit beta-lactamase enzymes.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.
Uniqueness
Tazobactam Sodium Salt-15N3 is unique due to its stable isotope label, which makes it particularly useful in research applications requiring precise analytical measurements. Its combination with piperacillin and ceftolozane provides a broader spectrum of antibacterial activity compared to other beta-lactamase inhibitors .
Properties
Molecular Formula |
C10H11N4NaO5S |
|---|---|
Molecular Weight |
325.26 g/mol |
IUPAC Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-((1,2,3-15N3)triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8+,10+;/m1./s1/i11+1,12+1,13+1; |
InChI Key |
RFMIKMMOLPNEDG-ZSQHIUSYSA-M |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C[15N]3C=C[15N]=[15N]3.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
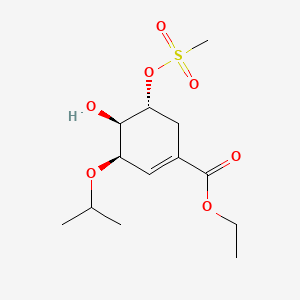
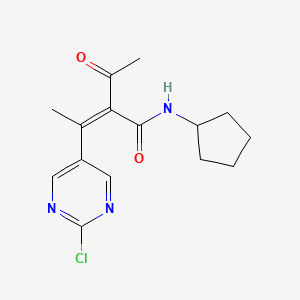


![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)


